Methyl 2,5-difluoro-6-nitrobenzoate
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Overview
Description
Methyl 2,5-difluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a pale-yellow to yellow-brown solid at room temperature. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,5-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: Methyl 2,5-difluoro-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-difluoro-6-nitrobenzoate is widely utilized in scientific research due to its unique properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes involved in DNA synthesis. Additionally, it is used in the development of materials with specific electronic properties, making it valuable in material science .
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-6-nitrobenzoate involves its ability to undergo various chemical reactions, such as reduction and substitution, which allow it to be transformed into other functional compounds. These transformations enable it to interact with specific molecular targets, such as enzymes, thereby exerting its effects in biological systems .
Comparison with Similar Compounds
- Methyl 2,5-difluoro-4-nitrobenzoate
- Methyl 2,5-difluoro-3-nitrobenzoate
- Methyl 2,5-difluoro-5-nitrobenzoate
Comparison: Methyl 2,5-difluoro-6-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .
Properties
IUPAC Name |
methyl 3,6-difluoro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZJMAZVCNQMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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